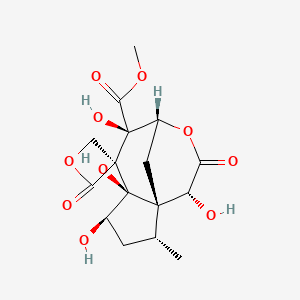
Veranisatin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Veranisatin C is a terpene lactone.
This compound is a natural product found in Illicium parvifolium, Illicium verum, and Illicium oligandrum with data available.
科学的研究の応用
Neuropharmacological Effects
Veranisatin C is noted for its neuropharmacological effects, particularly its potential to induce convulsions and lethality in animal models. Research indicates that at a dose of 3 mg/kg administered orally, this compound can cause significant neurological disturbances, including hypothermia at lower doses .
- Case Study: Toxicity in Mice
- Dose : 3 mg/kg (p.o.)
- Effects : Convulsions, lethality, hypothermia
- Relevance : Understanding the dosage-response relationship is crucial for assessing safety in potential therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated the antibacterial properties of extracts from star anise, which contain this compound. The aqueous methanolic extract has shown significant efficacy against multidrug-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii. In vitro assays indicated strong inhibition of biofilm formation, while in vivo studies confirmed reduced bacterial loads in infected murine models .
- Data Table: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Significant biofilm inhibition |
| Acinetobacter baumannii | 32 µg/mL | Effective in murine infections |
Adverse Reactions
The consumption of star anise, particularly in infants, has been linked to adverse neurological reactions due to the presence of this compound and other related compounds. Reports indicate cases of seizures, irritability, and gastrointestinal symptoms following the ingestion of star anise tea .
- Case Study: Star Anise Poisoning
- Population : Infants aged 2 to 12 weeks
- Symptoms : Seizures, jitteriness, hyperexcitability
- Outcome : Complete recovery within 48 hours post-exposure
Contamination Risks
Contamination with Illicium anisatum, which contains the neurotoxic compound anisatin, poses additional risks when consuming star anise products. This adulteration can lead to severe neurological symptoms and has prompted recalls in various countries .
Future Research Directions
The pharmacological potential of this compound remains largely unexplored beyond its neurotoxic effects. Future studies should focus on:
特性
分子式 |
C16H20O10 |
|---|---|
分子量 |
372.32 g/mol |
IUPAC名 |
methyl (1S,2R,4R,5R,6R,7R,8R,11R)-4,5,7,11-tetrahydroxy-2-methyl-2',10-dioxospiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-7-carboxylate |
InChI |
InChI=1S/C16H20O10/c1-6-3-7(17)16(23)13(6)4-8(26-10(19)9(13)18)15(22,12(21)24-2)14(16)5-25-11(14)20/h6-9,17-18,22-23H,3-5H2,1-2H3/t6-,7-,8-,9+,13+,14+,15-,16-/m1/s1 |
InChIキー |
JTVRXANWSWLMEV-SGRUWRQSSA-N |
異性体SMILES |
C[C@@H]1C[C@H]([C@]2([C@@]13C[C@H]([C@]([C@@]24COC4=O)(C(=O)OC)O)OC(=O)[C@@H]3O)O)O |
正規SMILES |
CC1CC(C2(C13CC(C(C24COC4=O)(C(=O)OC)O)OC(=O)C3O)O)O |
同義語 |
veranisatin C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















